molecular formula C17H17N3O2 B2923204 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034244-96-5

11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

Cat. No.: B2923204
CAS No.: 2034244-96-5
M. Wt: 295.342
InChI Key: QPYUNNSKFDGTQL-UHFFFAOYSA-N
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Description

11-Oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a tricyclic compound featuring a dibenzo[b,e][1,4]diazepine core with an 11-ketone group, an N-propyl substituent, and a carboxamide moiety at position 8. The diazepine ring contains two nitrogen atoms, distinguishing it from sulfur-containing thiazepine analogs. Its carboxamide group may enhance solubility compared to ester derivatives, as seen in ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate .

Properties

IUPAC Name

6-oxo-N-propyl-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-9-18-16(21)11-7-8-14-15(10-11)20-17(22)12-5-3-4-6-13(12)19-14/h3-8,10,19H,2,9H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYUNNSKFDGTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multi-step organic reactions starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Dibenzo[b,e][1,4]diazepine Core: : This can be achieved through the cyclization of appropriate precursors, such as amines and diketones, under acidic or basic conditions.

  • Introduction of the Propyl Group: : The propyl group can be introduced via nucleophilic substitution reactions using propyl halides or alcohols.

  • Oxidation and Carboxamide Formation: : The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the subsequent formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, alkylated, and amide-substituted versions.

Scientific Research Applications

11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Industry: : It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dibenzo[b,e][1,4]Diazepine Derivatives

Compound Name Substituents (Position) Synthesis Method Key Reference
11-Oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide N-Propyl (N), Carboxamide (8) Not explicitly detailed; Pd-catalyzed coupling plausible
Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate Ethyl ester (8) Pd(OAc)₂-catalyzed carbonylative cyclization
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine Chloro (8) Titanium tetrachloride-mediated coupling
40 (Muscarinic M2 antagonist) Piperidinyl-propanamide (8) EDC/HOBt-mediated peptide coupling

Key Observations :

  • Synthesis : Pd-catalyzed methods (e.g., ) are versatile for introducing carboxylate/amide groups, while titanium-mediated reactions () enable halogenation.

Thiazepine Analogues (Dibenzo[b,f][1,4]Thiazepine Derivatives)

Thiazepines replace one nitrogen in the diazepine core with sulfur, altering electronic properties and biological activity (Table 2).

Table 2: Key Thiazepine Derivatives

Compound Name Substituents (Position) Biological Activity Key Reference
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide 4-Methoxybenzyl (N), 5,5-dioxide D2 dopamine receptor antagonist
11-Oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Sulfamoylphenethyl (N) Not specified; sulfonamide may enhance CNS penetration
10-Ethyl-N-(3-(dimethylamino)propyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dimethylaminopropyl (N), 5-oxide D2 receptor antagonist

Key Observations :

  • Sulfur vs.
  • Pharmacology : Thiazepines with bulky N-substituents (e.g., 4-methoxybenzyl) show D2 receptor antagonism, suggesting the target diazepine may share similar activity if substituents align .

Pharmacological Profiles

  • D2 Receptor Antagonism: Thiazepines with carboxamide groups (e.g., compound 27, ) show nanomolar affinity for D2 receptors, likely due to hydrogen bonding with the receptor’s aspartate residues .
  • Muscarinic Activity : Diazepine derivative 40 () acts as a muscarinic M2 antagonist, highlighting the scaffold’s versatility in targeting GPCRs .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight Melting Point (°C) Solubility Reference
This compound ~353.4 (calc.) Not reported Likely moderate (amide)
Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate 324.3 225–230 Low (ester)
Amitriptyline (dibenzo[a,d]cycloheptatriene) 277.4 196–197 9.7 mg/mL (water)

Key Observations :

  • Solubility : Carboxamides (target compound) likely surpass esters in aqueous solubility due to hydrogen-bonding capacity .
  • Thermal Stability : High melting points (e.g., 225–230°C for ) suggest robust crystalline structures in diazepines .

Biological Activity

11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a compound belonging to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H25N3O
  • Molecular Weight : 323.432 g/mol
  • CAS Number : 13961-22-3

Dibenzo[b,e][1,4]diazepines interact primarily with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. They are known to modulate GABAergic transmission, which can lead to anxiolytic, sedative, and anticonvulsant effects. The specific mechanism of action for this compound involves:

  • GABA Receptor Modulation : Enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening.
  • Neurotransmitter Interaction : Potential interactions with other neurotransmitter systems that may contribute to its overall pharmacological profile.

Biological Activity and Therapeutic Applications

Research indicates that dibenzo[b,e][1,4]diazepines exhibit a range of biological activities including:

  • Anxiolytic Effects : Compounds in this class are often evaluated for their ability to reduce anxiety in preclinical models.
  • Anticonvulsant Properties : Some derivatives show promise in controlling seizure activity.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study demonstrated that derivatives similar to 11-oxo-N-propyl exhibited significant anticonvulsant activity in animal models when tested against induced seizures. The compound's efficacy was compared to standard anticonvulsants like diazepam and phenobarbital.
  • Anxiolytic Activity : In behavioral assays using the elevated plus maze and open field tests, compounds related to 11-oxo-N-propyl showed reduced anxiety-like behavior in rodents. These findings suggest potential use in treating anxiety disorders.
  • Cytotoxicity Studies : Research has indicated that certain dibenzo[b,e][1,4]diazepine derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to induce apoptosis in human leukemia cells with an IC50 value indicating significant potency.

Data Tables

PropertyValue
Molecular FormulaC20H25N3O
Molecular Weight323.432 g/mol
CAS Number13961-22-3
Anxiolytic Activity (IC50)Varies by derivative
Anticonvulsant ActivitySignificant in models
Cytotoxicity (GI50)Varies by cell line

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm hydrogen and carbon environments, particularly focusing on the propyl side chain and diazepine ring. Compare chemical shifts with structurally related dibenzodiazepines (e.g., clozapine analogs) for validation .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve degradation products or synthetic intermediates .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (theoretical: ~310 g/mol) and detect impurities via fragmentation patterns .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer :

  • Factorial Design : Apply a 2k^k factorial design to evaluate temperature (-20°C vs. 25°C), humidity (30% vs. 70% RH), and light exposure (dark vs. UV light). Measure degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life by incubating samples at elevated temperatures (40°C, 60°C) and extrapolating degradation rates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles compliant with EN 166 standards. Avoid skin contact due to potential neuroactive properties .
  • Engineering Controls : Conduct syntheses in fume hoods with HEPA filters to minimize inhalation risks. Implement gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable substitution sites (e.g., propyl chain modifications). Software like Gaussian or ORCA can predict regioselectivity .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as introducing halogen substituents at position 8 (analogous to clozapine impurities) .

Q. What strategies resolve contradictions in solubility data reported for this compound across studies?

  • Methodological Answer :

  • Solvent Screening : Use a Design of Experiments (DoE) approach to test solubility in binary solvent systems (e.g., DMSO/water, ethanol/PBS). Measure via nephelometry or UV-Vis spectroscopy .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent mismatches. Cross-reference with experimental data to isolate outliers caused by polymorphic variations .

Q. How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Machine Learning (ML) Models : Train neural networks on datasets of dibenzodiazepine analogs to predict logP, blood-brain barrier permeability, and CYP450 metabolism. Use platforms like COMSOL Multiphysics for multi-physics simulations .
  • In Silico ADMET : Leverage tools like SwissADME or ADMET Predictor to simulate absorption and toxicity profiles, prioritizing derivatives with reduced hepatic liability .

Q. What experimental frameworks are effective for studying structure-activity relationships (SAR) in neuroactive analogs?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with systematic modifications (e.g., alkyl chain length, aromatic substituents). Test binding affinity via radioligand assays (e.g., 3^3H-labeled GABAA_A receptor studies) .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .

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